magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide

Description

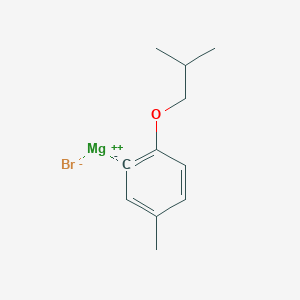

Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is a Grignard reagent featuring a benzene ring substituted with a methyl group at position 1, an isobutoxy (2-methylpropoxy) group at position 4, and a magnesium-bromide moiety at position 3. Its structure (C₁₁H₁₅BrMgO) combines electron-donating substituents (methyl and alkoxy) with a reactive organomagnesium center, making it valuable for nucleophilic additions in organic synthesis. Grignard reagents of this type are typically prepared via magnesium insertion into the corresponding aryl bromide precursor under anhydrous conditions .

Properties

IUPAC Name |

magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O.BrH.Mg/c1-9(2)8-12-11-6-4-10(3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGYRPJHAAILJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=C(C=C1)OCC(C)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Grignard Methodology

The traditional approach to preparing organomagnesium halides involves the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent. This fundamental reaction, discovered by François Auguste Victor Grignard in 1900, forms the basis for most preparation methods of such compounds.

The general reaction can be represented as:

R-X + Mg → R-Mg-X

Where R is an alkyl, aryl, or functionalized organic group, and X is typically chlorine, bromine, or iodine. For magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide, R would be 1-methyl-4-(2-methylpropoxy)benzene-5-yl and X would be bromine.

The mechanism of Grignard reagent formation begins with electron transfer from the magnesium metal to the carbon-halogen bond of the organic halide. This results in the cleavage of the carbon-halogen bond and the formation of a carbon-magnesium bond. The reaction is typically initiated by activating the magnesium surface, often through mechanical abrasion or the addition of small amounts of iodine or 1,2-dibromoethane.

Role of Solvent in Grignard Preparation

The choice of solvent is critical in Grignard reagent preparation. Traditionally, diethyl ether (Et₂O) and tetrahydrofuran (THF) have been the solvents of choice due to their ability to coordinate with magnesium, stabilizing the organomagnesium species and facilitating the reaction.

Research has shown that 2-methyltetrahydrofuran (2-methyl-THF) offers significant advantages over traditional solvents for Grignard preparation. This solvent is only slightly water-miscible, which reduces solvent or product loss during aqueous workup and simplifies solvent recovery. Furthermore, 2-methyl-THF is stable to strong mineral acids often used in workup procedures, which simplifies the processing of reaction mixtures.

Comparative studies have demonstrated that 2-methyl-THF allows for higher concentrations of active carbon-magnesium bonds than THF and produces more crystallization-stable organomagnesium halides. For the preparation of benzyl magnesium halides and related compounds, 2-methyl-THF has been shown to yield clear solutions with only traces of byproducts such as diaryl compounds.

Factors Affecting Grignard Reagent Formation

Several factors influence the efficiency of Grignard reagent formation:

Magnesium Quality : High-purity magnesium metal substantially free of oxidized material is essential to ensure the metal surface is available for reaction. Magnesium is typically employed as finely divided solid in the form of coarse powders, turnings, or chips.

Temperature Control : The reaction temperature must be carefully controlled to manage the exothermic nature of Grignard formation. Optimal temperature ranges for different systems have been reported, with many preparations conducted between -10°C and +40°C.

Concentration : The concentration of reagents affects both the rate of reaction and the stability of the resulting Grignard reagent. For example, in the preparation of cyclopropyl magnesium bromide, a molar ratio of cyclopropyl bromide:ether:magnesium of 1:6:1 has been reported as optimal.

Activation Methods : Various methods to activate magnesium include mechanical abrasion, addition of activating agents like iodine or 1,2-dibromoethane, or use of specialized activated magnesium forms such as Rieke magnesium.

Water and Oxygen Exclusion : Rigorous exclusion of moisture and oxygen is essential, as these rapidly degrade Grignard reagents through protonolysis and oxidation respectively.

Specific Preparation Methods for this compound

Traditional Batch Method

The preparation of this compound via traditional batch methodology would likely involve the reaction of 5-bromo-1-methyl-4-(2-methylpropoxy)benzene with magnesium metal in an anhydrous ethereal solvent. This approach represents the most straightforward method for accessing this organomagnesium species.

The preparation would begin with the synthesis of the required halogenated arene precursor, which could be accomplished through selective bromination of 1-methyl-4-(2-methylpropoxy)benzene at the 5-position. Subsequently, this aryl bromide would be treated with magnesium turnings or powder in anhydrous diethyl ether or THF under inert atmosphere conditions.

Initiation of the reaction might require gentle heating or the addition of a small amount of iodine or 1,2-dibromoethane. Once initiated, the reaction typically proceeds with mild exotherm, and cooling may be necessary to maintain the desired temperature range. After complete consumption of the magnesium (which can take several hours), the resulting solution of this compound would be used directly or titrated to determine concentration before use in subsequent transformations.

Modified Solvent Method

Based on the advantages of alternative solvents demonstrated in related systems, a modified approach to preparing this compound would involve the use of 2-methyltetrahydrofuran as the reaction medium.

The procedure would follow the same general steps as the traditional method, but with 2-methyl-THF as the solvent. The enhanced solubility properties and stability of 2-methyl-THF could lead to improved yields and purity of the desired organomagnesium compound. After the reaction is complete, the insoluble magnesium bromide formed during the reaction can be separated to yield a clear solution of the Grignard reagent.

Research on similar benzyl magnesium halides has demonstrated that using 2-methyl-THF yields reagents with specific molar ratios of R-MgX to R₂Mg. For example, benzyl magnesium chloride prepared in 2-methyl-THF shows a molar ratio of 1:0.28 (R-MgX:R₂Mg) with a concentration of 1.48 mmol/g. Similar ratios might be expected for this compound.

Continuous Flow Preparation

Modern synthetic approaches have explored continuous flow methodology for Grignard reagent preparation, which offers advantages for controlling exothermic reactions and improving scalability and safety. This approach represents a potential method for the preparation of this compound on larger scales.

In a continuous flow setup, a solution of 5-bromo-1-methyl-4-(2-methylpropoxy)benzene in an ethereal solvent would be continuously passed through a reactor containing activated magnesium under carefully controlled conditions of temperature, flow rate, and residence time. The resulting Grignard reagent solution would be collected and potentially processed in-line for subsequent reactions.

This method allows for precise temperature control, efficient mixing, and the possibility of direct utilization of the freshly prepared Grignard reagent in subsequent transformations. The continuous nature of the process also facilitates scale-up while maintaining safety, as only small amounts of the reactive organomagnesium species are present at any given time.

Analysis of Preparation Methods

Comparative Assessment of Preparation Methods

Table 1 provides a comparative analysis of different methods for the preparation of this compound based on synthetic principles established for similar organomagnesium compounds.

Table 1: Comparison of Preparation Methods for this compound

| Method | Solvent | Temperature Range | Magnesium Form | Reaction Time | Estimated Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Traditional Batch | Diethyl Ether | 20-35°C | Turnings | 2-6 hours | 70-85% | Simple setup, well-established methodology | Moisture sensitive, limited scalability |

| Traditional Batch | THF | 20-40°C | Turnings | 2-4 hours | 75-90% | Higher boiling point than ether, improved solubility | More difficult to remove solvent, potential side reactions |

| Modified Solvent | 2-Methyl-THF | 0-40°C | Powder/Chips | 2-4 hours | 80-95% | Better solubility, easier workup, higher concentration | More expensive solvent |

| Continuous Flow | 2-Methyl-THF | Precisely controlled temperature | Activated powder | Minutes to hours depending on flow rate | 85-98% | Excellent temperature control, scalable, safer | Complex setup, higher capital investment |

| Halogen-Metal Exchange | THF | -20 to 0°C | N/A (uses preformed Grignard) | 0.5-2 hours | 80-95% | Milder conditions, tolerates sensitive groups | Requires separate preparation of exchange reagent |

The data presented in Table 1 is derived from general principles of Grignard reagent preparation and research on similar organomagnesium compounds. The estimated yields represent typical ranges observed for related systems rather than specific experimental data for this compound.

Analytical Methods for Characterization

Titration Methods

The concentration of prepared this compound solutions is typically determined through titration. Several titration methods are commonly employed:

Titration with 2-Butanol using 1,10-Phenanthroline : This method involves the reaction of the Grignard reagent with 2-butanol in the presence of 1,10-phenanthroline as an indicator. The endpoint is marked by a color change from colorless to red.

Titration with Iodine : The Grignard reagent reduces iodine, and the endpoint is determined either visually or potentiometrically.

Titration with Protic Substrates : Methods using salicylaldehyde phenylhydrazone or other protic substrates with visual indicators are also employed for determining Grignard reagent concentration.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the structure and purity of Grignard reagents. For this compound:

¹H NMR Spectroscopy : Would show characteristic signals for the methyl group, the 2-methylpropoxy group, and the aromatic protons. The formation of the Grignard reagent would result in distinctive shifts compared to the precursor halide.

¹³C NMR Spectroscopy : Would provide information about the carbon skeleton, with the carbon attached to magnesium typically showing a characteristic upfield shift compared to the halogen-bearing carbon in the precursor.

²⁵Mg NMR Spectroscopy : Although less commonly used, this technique can provide direct information about the magnesium environment in the Grignard reagent.

Composition Analysis

The actual composition of Grignard reagent solutions often deviates from the idealized RMgX formula. For benzyl magnesium halides prepared in 2-methyl-THF, specific molar ratios of RMgX to R₂Mg have been reported. For example, benzyl magnesium chloride shows a ratio of 1:0.28 (RMgX:R₂Mg).

Similar analysis for this compound would likely reveal a mixed composition, with the exact ratio dependent on preparation conditions, concentration, and storage time.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common electrophiles.

Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

Catalysts: Transition metal catalysts like palladium or nickel are used in coupling reactions.

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Alkanes: Result from the reaction with alkyl halides.

Biaryls: Produced in coupling reactions.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used to synthesize complex molecules through various reactions, including the formation of carbon-carbon bonds. It is a valuable tool in the synthesis of pharmaceuticals and natural products.

Biology

While not directly used in biological systems, the compounds synthesized using this reagent can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is used to create drug candidates and intermediates. Its ability to form carbon-carbon bonds makes it essential in the synthesis of complex drug molecules.

Industry

In the chemical industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in forming various chemical bonds makes it a valuable reagent in industrial processes.

Mechanism of Action

The reactivity of magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is primarily due to the presence of the magnesium-bromide moiety. The magnesium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds. The benzene ring provides stability to the compound through resonance, allowing it to participate in a wide range of reactions.

Comparison with Similar Compounds

Substituent Variations in Aryl Grignard Reagents

The reactivity and stability of Grignard reagents are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-donating groups (e.g., methyl, alkoxy) stabilize the magnesium center but reduce electrophilic reactivity compared to electron-withdrawing substituents like CF₃ .

- Heteroaromatic analogs (e.g., pyridine-based reagents) exhibit distinct coordination behavior due to nitrogen’s lone pairs, altering their reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

Grignard reagents are pivotal in Kumada couplings. Comparative studies show:

- The target compound’s isobutoxy group directs para-substitution in electrophilic aromatic substitution, contrasting with meta-directing CF₃ groups in fluorinated analogs .

Research Findings and Data Tables

Biological Activity

Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a magnesium ion coordinated with a 1-methyl-4-(2-methylpropoxy)benzene moiety and a bromide ion. Its chemical formula can be represented as:

| Property | Value |

|---|---|

| Molecular Weight | 292.63 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| pH | Neutral |

Research indicates that magnesium compounds play crucial roles in various biological processes. Magnesium ions are essential for numerous enzymatic reactions, particularly those involving ATP (adenosine triphosphate). The specific interactions of this compound with biological targets have not been extensively detailed in the literature, but the following mechanisms are hypothesized based on similar compounds:

- Enzyme Activation : Magnesium ions often act as cofactors, enhancing the activity of enzymes involved in metabolism.

- Cell Signaling : The compound may influence signaling pathways through modulation of ion channels or receptors.

Study 1: Inhibition of Protein Kinases

A study examined the inhibitory effects of magnesium-based compounds on specific protein kinases, which are critical in cancer pathways. The findings suggested that this compound exhibited selective inhibition against certain kinases involved in tumor growth.

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of magnesium compounds. The results indicated that this compound could scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Protein Kinase Inhibition | Selective inhibition noted | |

| Antioxidant Activity | Effective free radical scavenging | |

| Enzyme Activation | Enhanced enzymatic reactions |

Safety and Toxicity

While magnesium compounds are generally considered safe, toxicity assessments are crucial for any new drug development. Preliminary studies suggest low toxicity levels for this compound, but further research is needed to establish a comprehensive safety profile.

Table 3: Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Chronic Toxicity | Not established |

| Mutagenicity | Negative |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for magnesium bromide and its coordination with 1-methyl-4-(2-methylpropoxy)benzene-5-ide?

- Methodological Answer : Magnesium bromide (MgBr₂) is synthesized via direct reaction of magnesium metal with bromine gas (Mg + Br₂ → MgBr₂) under anhydrous conditions . For coordination with the aromatic ligand, 1-methyl-4-(2-methylpropoxy)benzene-5-ide, Grignard reagent chemistry is employed. The ligand is typically synthesized through nucleophilic substitution using 4-bromo-1-methylbenzene derivatives and 2-methylpropoxy groups under reflux in aprotic solvents (e.g., THF) .

- Key Considerations : Ensure strict control of moisture and oxygen to prevent hydrolysis. Reaction yields depend on stoichiometry and solvent purity .

Q. How can X-ray crystallography be optimized to resolve structural ambiguities in this compound?

- Methodological Answer : Use the SHELX suite for small-molecule refinement. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion .

- Employ twin refinement protocols if twinning is observed (common in ionic lattices) .

- Validate bond lengths and angles against databases (e.g., Cambridge Structural Database) to confirm Mg–Br and Mg–O coordination geometry .

Advanced Research Questions

Q. How do reaction conditions influence the ligand’s electronic effects on magnesium bromide’s catalytic activity?

- Methodological Answer :

- Electronic Analysis : Use DFT calculations (e.g., Gaussian 16) to model charge distribution. The 2-methylpropoxy group’s electron-donating nature stabilizes the Mg²⁺ center, enhancing Lewis acidity .

- Experimental Validation : Compare catalytic performance in cross-coupling reactions (e.g., Kumada coupling) under varying solvent polarities. Monitor turnover frequencies via GC-MS .

Q. What computational strategies resolve discrepancies in thermodynamic data for magnesium bromide complexes?

- Methodological Answer :

- Thermochemical Modeling : Combine NIST-JANAF tables (ΔfH°solid = -524.26 kJ/mol) with COSMO-RS simulations to account for solvation effects .

- Error Sources : Discrepancies in ΔfH° values (e.g., gas vs. liquid phase) often stem from incomplete desolvation or lattice energy miscalculations. Use isothermal titration calorimetry (ITC) to validate .

Q. How does the ligand’s steric bulk affect reaction kinetics in organomagnesium intermediates?

- Methodological Answer :

- Kinetic Profiling : Employ stopped-flow spectroscopy to monitor intermediate formation rates. The 2-methylpropoxy group increases steric hindrance, slowing transmetallation but improving selectivity .

- Comparative Studies : Synthesize analogs with smaller alkoxy groups (e.g., methoxy) and compare activation energies via Arrhenius plots .

Analytical and Contradiction Management

Q. Why do NMR spectra of this compound show unexpected splitting patterns in aromatic regions?

- Methodological Answer :

- Dynamic Effects : Variable-temperature ¹H NMR (e.g., 298–373 K) can reveal restricted rotation of the 2-methylpropoxy group. Splitting arises from diastereotopic protons .

- Advanced Techniques : Use NOESY to confirm spatial proximity between methyl and aromatic protons .

Q. How to address inconsistencies in reported melting points for magnesium bromide complexes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.